2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride
Overview
Description
“2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride” is a complex organic compound. It contains a benzoyl chloride group, which is a type of acyl chloride, and is known for its reactivity. The molecule also has dichloro and difluoromethoxy substituents on the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a benzene ring, then introducing the chloro, difluoromethoxy, and benzoyl chloride groups in subsequent steps. The exact methods would depend on many factors, including the desired yield, cost-effectiveness, and safety .Molecular Structure Analysis
The molecule’s structure would be characterized by the benzene ring at its core, with the various substituents (the dichloro, difluoromethoxy, and benzoyl chloride groups) attached. The exact spatial arrangement would depend on the specific locations of these substituents on the benzene ring .Chemical Reactions Analysis
As an acyl chloride, the benzoyl chloride group in this molecule would be expected to be quite reactive. It could undergo reactions such as nucleophilic acyl substitution or addition-elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzoyl chloride group would likely make the compound reactive and possibly corrosive .Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dichloro-6-(difluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-3-1-2-4(15-8(12)13)5(6(3)10)7(11)14/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSFEIKZRNXPRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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